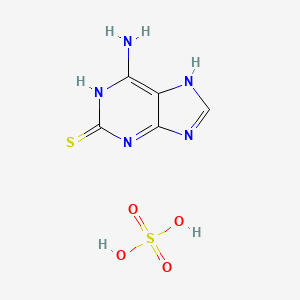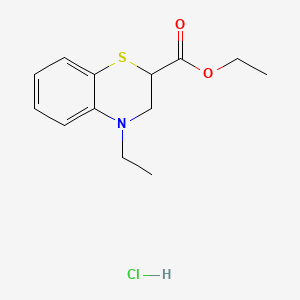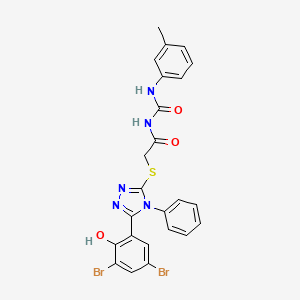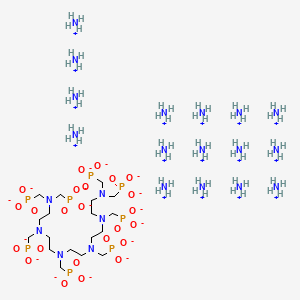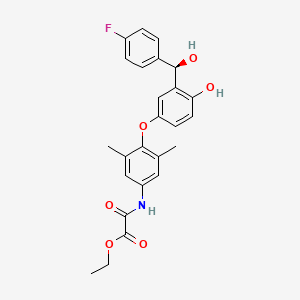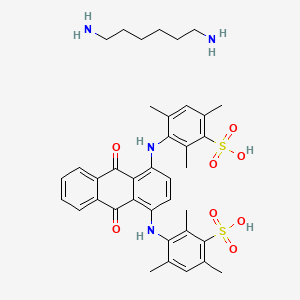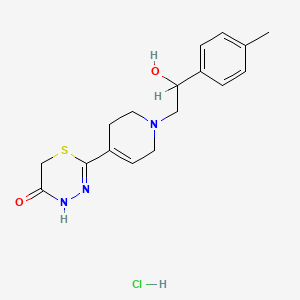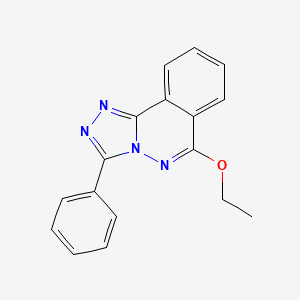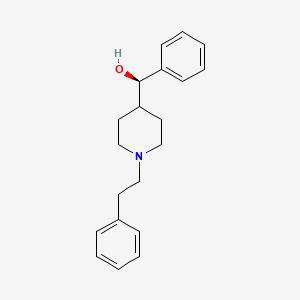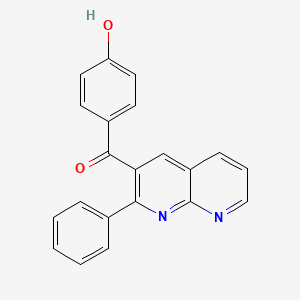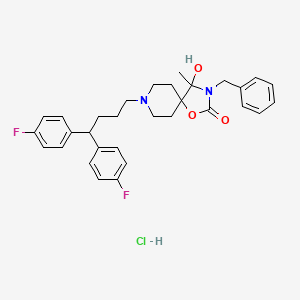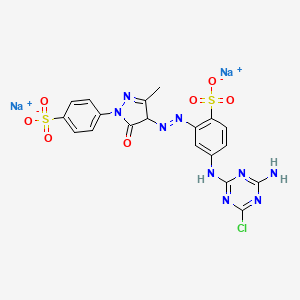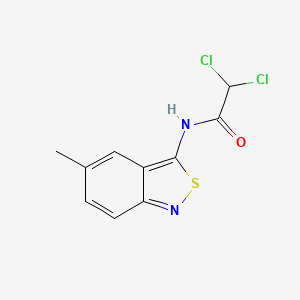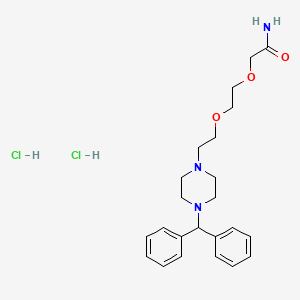
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride is a chemical compound with the molecular formula C19H32Cl2N2O3 This compound is a derivative of salicylic acid, which is widely known for its applications in medicine and cosmetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride typically involves the esterification of salicylic acid with 3-piperidinopropanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. The dihydrochloride salt form is obtained by treating the ester with hydrochloric acid, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the formulation of cosmetics and personal care products due to its skin-beneficial properties.
Mechanism of Action
The mechanism of action of salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Methyl Salicylate: An ester of salicylic acid, commonly used in topical analgesics.
Aspirin (Acetylsalicylic Acid): A well-known anti-inflammatory and analgesic agent.
Uniqueness
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to its parent compound. These modifications also potentially broaden its range of applications in various fields.
Properties
CAS No. |
102338-95-4 |
|---|---|
Molecular Formula |
C19H32Cl2N2O3 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-2-3-10-20-16-8-9-17(18(22)15-16)19(23)24-14-7-13-21-11-5-4-6-12-21;;/h8-9,15,20,22H,2-7,10-14H2,1H3;2*1H |
InChI Key |
KXSFVAURGRUWQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


